
1-Naphthalenepentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenepentanoic acid is a chemical compound with the molecular formula C15H16O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by a pentanoic acid group attached to the naphthalene ring
Vorbereitungsmethoden
1-Naphthalenepentanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene with pentanoic acid under specific conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve more efficient processes, such as continuous flow reactors, to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
1-Naphthalenepentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced with other groups. Halogenation, nitration, and sulfonation are common substitution reactions involving reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Naphthalenepentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-naphthalenepentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenepentanoic acid can be compared with other similar compounds, such as:
1-Naphthaleneacetic acid: This compound has a similar structure but with an acetic acid group instead of a pentanoic acid group. It is used as a plant growth regulator.
1-Naphthalenebutyric acid: Similar to this compound but with a butyric acid group. It is also used in plant growth regulation.
1-Naphthalenesulfonic acid: This compound has a sulfonic acid group attached to the naphthalene ring and is used in the production of dyes and surfactants.
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H16O2 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
5-naphthalen-1-ylpentanoic acid |
InChI |
InChI=1S/C15H16O2/c16-15(17)11-4-2-7-13-9-5-8-12-6-1-3-10-14(12)13/h1,3,5-6,8-10H,2,4,7,11H2,(H,16,17) |
InChI-Schlüssel |
MBQDHVLINYDJHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)

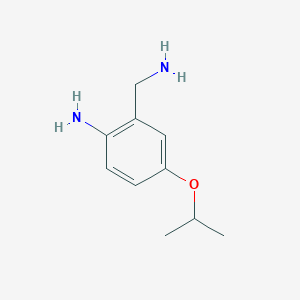
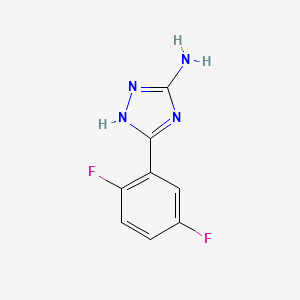
![6-(Bromomethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13674888.png)
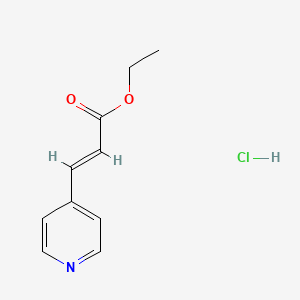

![Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674901.png)
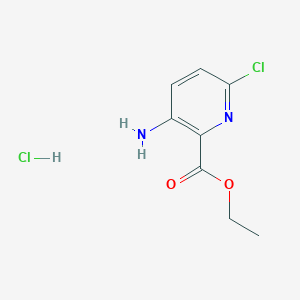
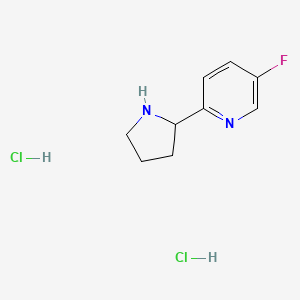
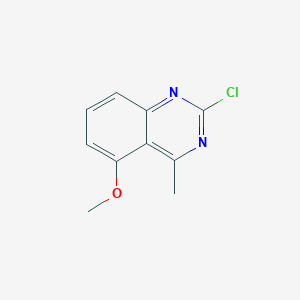
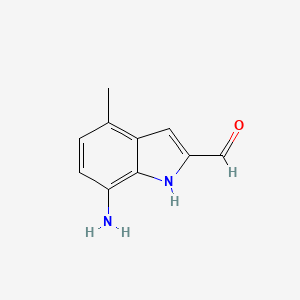
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13674927.png)

